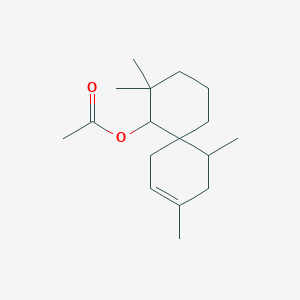
Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate is a complex organic compound with the molecular formula C₁₇H₂₈O₂ . This compound is characterized by its unique spiro structure, which consists of two rings sharing a single atom. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The synthesis of Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate involves several steps. One common method includes the reaction of a suitable precursor with acetic anhydride in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Aplicaciones Científicas De Investigación
Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate is unique due to its spiro structure and specific functional groups. Similar compounds include:
Spiro[5.5]undeca-1,8-diene, 1,5,5,9-tetramethyl-: Known for its distinct odor profile and used in fragrance production.
Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-: Another spiro compound with applications in the fragrance industry.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
678981-31-2 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
(3,5,10,10-tetramethylspiro[5.5]undec-2-en-11-yl) acetate |
InChI |
InChI=1S/C17H28O2/c1-12-7-10-17(13(2)11-12)9-6-8-16(4,5)15(17)19-14(3)18/h7,13,15H,6,8-11H2,1-5H3 |
Clave InChI |
OOEDQCLPDCXMMC-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=CCC12CCCC(C2OC(=O)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


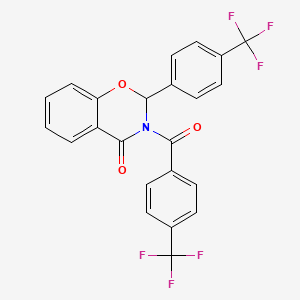
![[(3S,3aR,6S,6aS)-3-[4-(3-pyridin-4-ylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12710794.png)
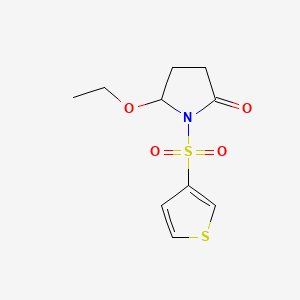

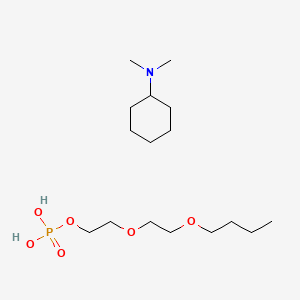
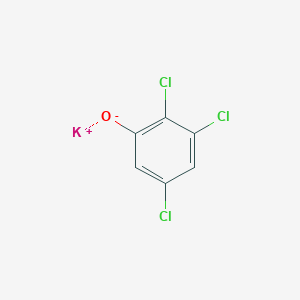
![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
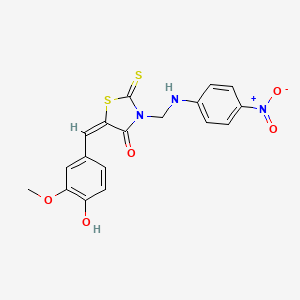

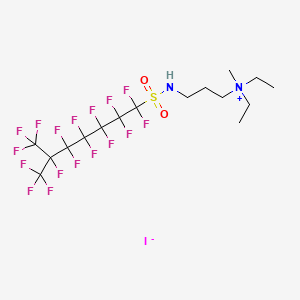

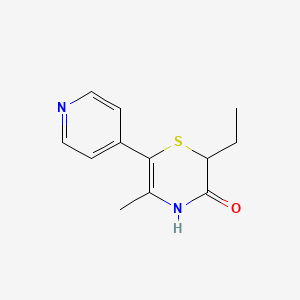
![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)

